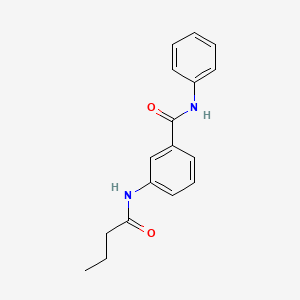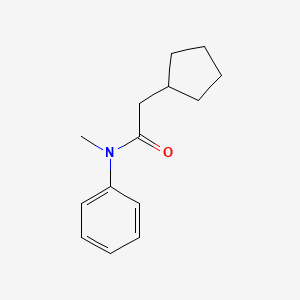
N-(2-chlorobenzyl)-2-cyclopentylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorobenzyl)-2-cyclopentylacetamide, also known as CCPA, is a compound that has gained interest in scientific research due to its potential therapeutic applications. CCPA is a derivative of the naturally occurring compound, anandamide, which is an endocannabinoid that plays a role in various physiological processes. CCPA is a potent agonist of the cannabinoid receptor type 1 (CB1) and has been shown to have analgesic, anti-inflammatory, and neuroprotective effects.
Mécanisme D'action
N-(2-chlorobenzyl)-2-cyclopentylacetamide is a potent agonist of the CB1 receptor, which is a G protein-coupled receptor that is widely expressed in the central nervous system. Activation of the CB1 receptor by N-(2-chlorobenzyl)-2-cyclopentylacetamide leads to a decrease in the release of neurotransmitters such as glutamate and substance P, which are involved in pain and inflammation. Additionally, activation of the CB1 receptor by N-(2-chlorobenzyl)-2-cyclopentylacetamide leads to an increase in the release of endocannabinoids such as anandamide, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are involved in the pathogenesis of various inflammatory disorders. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to decrease the release of glutamate and substance P, which are involved in pain signaling. N-(2-chlorobenzyl)-2-cyclopentylacetamide has also been shown to increase the release of endocannabinoids such as anandamide, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-chlorobenzyl)-2-cyclopentylacetamide has several advantages for laboratory experiments. It is a potent and selective agonist of the CB1 receptor, which allows for specific activation of this receptor. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have good solubility in aqueous solutions, which makes it easy to use in laboratory experiments. However, one limitation of N-(2-chlorobenzyl)-2-cyclopentylacetamide is that it is not widely available commercially, which may make it difficult for some researchers to obtain.
Orientations Futures
There are several future directions for research on N-(2-chlorobenzyl)-2-cyclopentylacetamide. One area of research could be the development of N-(2-chlorobenzyl)-2-cyclopentylacetamide analogs with improved pharmacokinetic properties. Another area of research could be the investigation of the effects of N-(2-chlorobenzyl)-2-cyclopentylacetamide in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to investigate the effects of N-(2-chlorobenzyl)-2-cyclopentylacetamide on other physiological processes such as appetite regulation and immune function. Overall, N-(2-chlorobenzyl)-2-cyclopentylacetamide shows promise as a potential therapeutic agent for a variety of medical conditions, and further research is warranted to fully explore its potential.
Méthodes De Synthèse
N-(2-chlorobenzyl)-2-cyclopentylacetamide can be synthesized through a multistep process starting with the reaction of 2-chlorobenzylamine with cyclopentanone to form N-(2-chlorobenzyl)cyclopentanone. This intermediate is then reacted with ethyl chloroacetate to form N-(2-chlorobenzyl)-2-cyclopentylacetamide.
Applications De Recherche Scientifique
N-(2-chlorobenzyl)-2-cyclopentylacetamide has been studied for its potential therapeutic applications in various areas of medicine. It has been shown to have analgesic effects in animal models of pain, making it a potential candidate for the treatment of chronic pain. N-(2-chlorobenzyl)-2-cyclopentylacetamide has also been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory disorders such as arthritis. Additionally, N-(2-chlorobenzyl)-2-cyclopentylacetamide has been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO/c15-13-8-4-3-7-12(13)10-16-14(17)9-11-5-1-2-6-11/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPWPAWWVPLQPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(=O)NCC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-cyclopentylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{4-[3-(methylamino)-3-oxopropyl]phenyl}-2-thiophenecarboxamide](/img/structure/B5914658.png)
![1-(2-methoxyethoxy)-3-nitrodibenzo[b,f][1,4]oxazepin-11(10H)-one](/img/structure/B5914661.png)
![2-chloro-N-{4-[3-(methylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B5914677.png)

![methyl 3-[(3,4-dichlorophenyl)sulfonyl]propanoate](/img/structure/B5914696.png)
![2-cyclopentyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5914709.png)
![2-cyclopentyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914715.png)
![2-cyclopentyl-N-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B5914721.png)
![2-cyclopentyl-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B5914742.png)
![4-[(cyclopentylacetyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5914743.png)

